molecular formula C8H5NOS2 B13165789 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde

4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde

Cat. No.: B13165789
M. Wt: 195.3 g/mol
InChI Key: FPDFPGIIWXJEEC-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a methylene active compound under basic conditions . Another approach is the reaction of thiophene derivatives with thiazole precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often using catalysts and solvents that enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: 4-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.

    Reduction: 4-(1,3-Thiazol-5-yl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science. Similar compounds may share some properties but differ in their reactivity and biological activity due to variations in their molecular structure.

Properties

Molecular Formula

C8H5NOS2

Molecular Weight

195.3 g/mol

IUPAC Name

4-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H5NOS2/c10-3-7-1-6(4-11-7)8-2-9-5-12-8/h1-5H

InChI Key

FPDFPGIIWXJEEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=CN=CS2)C=O

Origin of Product

United States

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